molecular formula C8H6ClNO4 B6232220 2-chloro-3-methyl-5-nitrobenzoic acid CAS No. 154257-82-6

2-chloro-3-methyl-5-nitrobenzoic acid

Cat. No.: B6232220
CAS No.: 154257-82-6
M. Wt: 215.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-3-methyl-5-nitrobenzoic acid is an organic compound with the molecular formula C8H6ClNO4. It is a derivative of benzoic acid, characterized by the presence of a chlorine atom, a methyl group, and a nitro group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3-methyl-5-nitrobenzoic acid typically involves the nitration of 2-chloro-3-methylbenzoic acid. The nitration process is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group into the benzene ring . The reaction conditions must be carefully controlled to ensure the selective nitration at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-chloro-3-methyl-5-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines, through nucleophilic aromatic substitution reactions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium catalyst.

    Substitution: Amines and suitable solvents like dimethylformamide.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed

    Reduction: 2-amino-3-methyl-5-nitrobenzoic acid.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

    Oxidation: 2-chloro-3-carboxy-5-nitrobenzoic acid.

Scientific Research Applications

2-chloro-3-methyl-5-nitrobenzoic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-chloro-3-methyl-5-nitrobenzoic acid depends on its specific application. In biochemical studies, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the nitro group can also influence its reactivity and interaction with biological molecules. The molecular targets and pathways involved vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5-nitrobenzoic acid
  • 3-chloro-2-nitrobenzoic acid
  • 4-chloro-2-nitrobenzoic acid
  • 5-chloro-2-nitrobenzoic acid

Uniqueness

2-chloro-3-methyl-5-nitrobenzoic acid is unique due to the specific positioning of its substituents on the benzene ring. This unique arrangement can lead to different reactivity and properties compared to other similar compounds. For example, the presence of the methyl group can influence the compound’s steric and electronic properties, affecting its behavior in chemical reactions and interactions with biological targets .

Properties

CAS No.

154257-82-6

Molecular Formula

C8H6ClNO4

Molecular Weight

215.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.